molecular formula C33H45Cl2NO11 B1235684 Enacyloxin iia

Enacyloxin iia

Numéro de catalogue B1235684
Poids moléculaire: 702.6 g/mol
Clé InChI: IWBADCVFZDCUTN-OCXJTLLTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enacyloxin iia is a natural product found in Frateuria with data available.

Applications De Recherche Scientifique

  • Antibiotic Production and Structure:

    • Enacyloxin IIa is part of the enacyloxins family, a group of non-lactonic polyene antibiotics produced by Frateuria sp. W-315. Research has focused on simplifying the production process of these antibiotics, including enacyloxin IIa, through the development of synthetic media (Watanabe et al., 1992).
  • Mechanism of Action in Inhibiting Bacterial Protein Synthesis:

    • Enacyloxin IIa has been found to affect the interaction between elongation factor (EF) Tu and GTP or GDP, influencing bacterial protein synthesis. It affects EF-Tu-GTP dissociation, modifies the orientation of EF-Tu-GTP with respect to aminoacyl-tRNA, and inhibits the incorporation of amino acids into the polypeptide chain (Cetin et al., 1996).
  • Structural Elucidation and Stereochemistry:

    • Extensive research has been conducted on the structural elucidation of enacyloxin IIa, including its stereochemistry. Studies have identified it as having a novel non-lactonic structure involving 3, 4-dihydroxycyclohexanecarboxylic acid with a chlorine-containing polyenic and polyhydroxy acyl side chain (Watanabe et al., 1991).
  • Binding Pocket and Antibiotic Development:

    • Enacyloxin IIa's binding site in the elongation factor EF-Tu has been analyzed, providing insights for the development of new antibiotics. It shares a similar binding site with another antibiotic, kirromycin, suggesting the potential for structure-guided design of novel antibiotics (Parmeggiani et al., 2006).
  • Resistance Mechanisms and Mutant Analysis:

    • The study of enacyloxin IIa resistant mutants in Escherichia coli has helped in understanding the antibiotic's inhibition mechanism on the ribosome and EF-Tu. This analysis revealed different resistance mechanisms among the mutant EF-Tu species (Zuurmond et al., 1999).
  • Enzymatic Properties and Oxidase Activity:

    • Enacyloxin oxidase, an enzyme involved in the biosynthesis of enacyloxin IIa, has been studied for its properties. This enzyme is essential for the conversion of other enacyloxins into enacyloxin IIa and provides a new angle for exploring antibiotic biosynthesis (Oyama et al., 1994).
  • Polyketide Synthase and Antibiotic Biosynthesis:

    • The enacyloxin IIa polyketide synthase has been investigated, revealing a dual transacylation mechanism for chain release in its biosynthesis. This finding opens new avenues for the engineered biosynthesis of enacyloxin derivatives and highlights the potential of Burkholderia cepacia complex bacteria in antibiotic discovery (Masschelein et al., 2019).

Propriétés

Formule moléculaire

C33H45Cl2NO11

Poids moléculaire

702.6 g/mol

Nom IUPAC

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,13R,14S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30-,31-/m1/s1

Clé InChI

IWBADCVFZDCUTN-OCXJTLLTSA-N

SMILES isomérique

CC/C=C/[C@H]([C@H]([C@@H](CC(=O)[C@H]([C@@H]([C@H](C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N

SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

SMILES canonique

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Synonymes

enacyloxin IIa
ENX IIa

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enacyloxin iia
Reactant of Route 2
Enacyloxin iia
Reactant of Route 3
Enacyloxin iia
Reactant of Route 4
Enacyloxin iia
Reactant of Route 5
Enacyloxin iia
Reactant of Route 6
Enacyloxin iia

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.